N-BOC-piperidine-4-carboxylic acid

Catalog No.
S666111
CAS No.
84358-13-4
M.F
C11H19NO4
M. Wt
229,28 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-BOC-piperidine-4-carboxylic acid

CAS Number

84358-13-4

Product Name

N-BOC-piperidine-4-carboxylic acid

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

Molecular Formula

C11H19NO4

Molecular Weight

229,28 g/mole

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)

InChI Key

JWOHBPPVVDQMKB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O

Synonyms

84358-13-4;N-Boc-IsonipecoticAcid;1-(tert-butoxycarbonyl)piperidine-4-carboxylicacid;N-BOC-piperidine-4-carboxylicacid;1-Boc-piperidine-4-carboxylicacid;1-Boc-isonipecoticAcid;boc-inp-oh;174316-71-3;1-Boc-4-piperidinecarboxylicacid;boc-isonipecoticacid;boc-inp;1-(tert-Butoxycarbonyl)-4-piperidinecarboxylicacid;1-tert-Butoxycarbonylpiperidine-4-carboxylicacid;1-(tert-Butoxycarbonyl)isonipecoticAcid;1-(1,1-Dimethylethyl)1,4-piperidinedicarboxylicacid;1-[(Tert-Butoxy)Carbonyl]Piperidine-4-CarboxylicAcid;BOC-DL-INP-OH;NSC693924;n-boc-dl-isonipecoticacid;boc-piperidine-4-carboxylicacid;n-boc-piperidyl-4-carboxylicacid;1-(t-butoxycarbonyl)piperidine-4-carboxylicacid;n-tert-butoxycarbonyl-4-piperidinecarboxylicacid;Isonipecoticacid,N-BOCprotected;1-n-boc-4-piperidinecarboxylicacid

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
  • N-BOC-Pip-COOH is a molecule derived from piperidine, a six-membered ring structure found in many biologically active compounds [].
  • The "N-BOC" part refers to a protecting group (tert-butoxycarbonyl) that can be attached and detached under specific chemical conditions []. This allows for targeted modifications at the nitrogen atom of the piperidine ring.
  • N-BOC-Pip-COOH serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications [].

Molecular Structure Analysis

  • N-BOC-Pip-COOH consists of a piperidine ring with a carboxylic acid group (COOH) attached at the fourth carbon position and a BOC protecting group attached to the nitrogen atom [].
  • The presence of the nitrogen atom and the lone pair of electrons it possesses makes the molecule a potential candidate for hydrogen bonding, which can influence its interactions with other molecules [].

Chemical Reactions Analysis

  • Synthesis: N-BOC-Pip-COOH can be synthesized from various starting materials through different chemical reactions. Specific details often depend on the chosen method []. Here's an illustrative example:

    • N-Boc-piperidine can be reacted with succinic anhydride to form N-BOC-Pip-COOH.

      • Reactants: N-Boc-piperidine + Succinic anhydride
      • Products: N-BOC-Pip-COOH + Acetic acid (byproduct)

      Equation

      N-Boc-piperidine + (CH2CO)2O → N-BOC-Pip-COOH + CH3COOH

  • Decprotection: The BOC protecting group can be removed under acidic conditions to reveal the free amine group on the piperidine ring [].


Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, solubility, etc., for N-BOC-Pip-COOH might not be readily available due to its potential use as a building block in larger molecules.
  • However, based on its structure, N-BOC-Pip-COOH is likely to be a colorless solid soluble in organic solvents like dichloromethane and dimethylformamide due to the presence of the BOC group [].
  • Specific safety data for N-BOC-Pip-COOH might be limited due to its potential use as a research intermediate.
  • However, as with most organic chemicals, it's advisable to handle N-BOC-Pip-COOH with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to potential skin and eye irritation.

Synthesis and Chemical Properties:

N-BOC-piperidine-4-carboxylic acid, also known as tert-Butyl piperidine-4-carboxylate, is a valuable intermediate in organic synthesis. The BOC (tert-butyloxycarbonyl) protecting group safeguards the amine functionality while allowing for further modifications at other positions of the piperidine ring. Several research articles describe the synthesis of N-BOC-piperidine-4-carboxylic acid using various methods, including alkylation of glycine followed by cyclization and BOC protection [].

Applications in Medicinal Chemistry:

N-BOC-piperidine-4-carboxylic acid serves as a versatile building block for the synthesis of various biologically active molecules, including:

  • Peptide Synthesis: The piperidine scaffold is present in numerous natural products and pharmaceuticals. N-BOC-piperidine-4-carboxylic acid can be incorporated into peptide chains through amide bond formation, enabling the development of novel therapeutic agents [].
  • Medicinal Chemistry Scaffolds: The piperidine ring is a privileged structure in drug discovery due to its ability to interact with various biomolecular targets. N-BOC-piperidine-4-carboxylic acid provides a convenient starting material for the exploration of new drug candidates [].

Materials Science Applications:

N-BOC-piperidine-4-carboxylic acid has been explored in the development of functional materials. For instance, research suggests its potential for the synthesis of:

  • Polymers: The incorporation of N-BOC-piperidine-4-carboxylic acid into polymer structures can lead to materials with unique properties, such as improved thermal stability or self-assembly capabilities [].
  • Catalysis: Piperidine derivatives are known to exhibit catalytic activity in various reactions. N-BOC-piperidine-4-carboxylic acid can be a useful precursor for the design of novel catalysts [].

XLogP3

1.1

UNII

AAZ2CAT47B

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

84358-13-4

Dates

Modify: 2023-08-15

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